2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride
Description
2-Methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a methyl group at the 2-position and a 6-oxo-1H-pyridazin-3-yl substituent at the 5-position of the benzene ring. The sulfonyl chloride group (–SO₂Cl) confers high electrophilicity, making the compound reactive toward nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Properties
IUPAC Name |
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-7-2-3-8(6-10(7)18(12,16)17)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZNNCSOIDVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonic acid with thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting sulfonyl chloride is then purified by recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, the pyridazinone moiety can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles in the presence of a suitable catalyst, such as palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under controlled conditions.
Coupling Reactions: Catalysts such as palladium acetate or copper iodide are used in the presence of ligands like triphenylphosphine or 1,10-phenanthroline.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, sulfonate esters, and sulfonothioates, which have significant applications in medicinal chemistry and material science.
Scientific Research Applications
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridazinone moiety may also contribute to the compound’s biological activity by interacting with specific binding sites on target molecules .
Comparison with Similar Compounds
Structural Analogues with Electron-Withdrawing Substituents
2-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 491850-53-4) shares a methyl group at the 2-position but replaces the pyridazinone with a trifluoromethyl (–CF₃) group. Key differences include:
- Molecular Weight: 258.65 g/mol (trifluoromethyl derivative) vs. an estimated ~300 g/mol for the pyridazinone analog (based on pyridazinone’s molecular weight contribution).
- Reactivity: The –CF₃ group is strongly electron-withdrawing, enhancing –SO₂Cl reactivity.
- Applications: Trifluoromethyl derivatives are often used in agrochemicals (e.g., penoxsulam precursors), whereas pyridazinone-containing compounds are explored in medicinal chemistry for kinase inhibition or antiviral activity .
Table 1: Comparison of Substituent Effects
| Compound | Substituent at 5-Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Target Compound | 6-oxo-1H-pyridazin-3-yl | ~300 (estimated) | Pharmaceuticals, ligands |
| 2-Methyl-5-(trifluoromethyl) analog | –CF₃ | 258.65 | Agrochemicals |
Perfluorinated Benzenesulfonyl Chlorides
Perfluorinated analogs, such as 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3), feature long fluorinated chains. These compounds exhibit:
- Enhanced Stability : Fluorination increases thermal and chemical resistance, making them suitable for surfactants or corrosion inhibitors.
- Reduced Reactivity: Steric hindrance from fluorinated chains may slow sulfonyl chloride reactions compared to the pyridazinone derivative .
Benzenesulfonyl Chlorides with Heterocyclic Substituents
Synthetic methodologies in demonstrate the use of pyridazinone-containing precursors in radiolabeled sulfonamide synthesis. For example, [³⁵S]Sch225336 incorporates a pyridazinone ring, highlighting its utility in tracer studies for drug metabolism research. The target compound’s pyridazinone group may similarly enable applications in radiolabeling or targeted therapeutics .
Impact of Substituents on Physical Properties
and reveal that substituents significantly affect melting points:
- N,N'-di-[4-(benzenesulfonyloxy)phenyl]urea : Melting point 154–156°C.
- N,N'-di-[(3-benzenesulfonyloxy)phenyl]urea: Melting point 132–133°C. The pyridazinone group in the target compound may elevate its melting point due to hydrogen bonding, contrasting with non-polar substituents like –CF₃, which lower melting points .
Biological Activity
2-Methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a pyridazine moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 303.73 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anti-cancer and anti-inflammatory agents.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, making it a candidate for further research in antibiotic development.
- Cellular Apoptosis Induction : Research suggests that derivatives of pyridazine compounds can induce apoptosis in cancer cells, which may be a key aspect of the biological activity of this compound.
Anticancer Activity
A study investigated the cytotoxic effects of various pyridazine derivatives, including this compound, against cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.4 | Apoptosis induction |
| Other Pyridazine Derivative | HeLa (Cervical Cancer) | 8.2 | Enzyme inhibition |
Antimicrobial Activity
In vitro studies showed that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, as summarized in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, administration of a pyridazine derivative similar to 2-methyl-5-(6-oxo-1H-pyridazin-3-y)benzenesulfonyl chloride resulted in tumor reduction in 60% of participants.
- Case Study on Antimicrobial Efficacy : A study evaluating the effectiveness of this compound against multi-drug resistant bacterial strains demonstrated its potential as an alternative treatment option, particularly in hospital-acquired infections.
Q & A
Q. What are the recommended methods for synthesizing 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride in laboratory settings?
Methodological Answer: The synthesis of substituted benzenesulfonyl chlorides typically involves sulfonation followed by chlorination. For the target compound, a plausible route includes:
Sulfonation : Introduce the sulfonic acid group to 2-methyl-5-substituted benzene via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C).
Chlorination : Convert the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂ in anhydrous conditions.
Pyridazinone Introduction : Couple the 6-oxo-1H-pyridazin-3-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, ensuring compatibility with the sulfonyl chloride group.
Key Considerations :
- Use moisture-free environments (e.g., Schlenk line) to prevent hydrolysis of the sulfonyl chloride .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. How should researchers safely handle and store this compound to minimize risks?
Methodological Answer:
- Handling :
- Storage :
Q. What spectroscopic techniques are most effective for characterizing the structural purity of substituted benzenesulfonyl chlorides?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- X-ray Crystallography :
Advanced Research Questions
Q. How do electron-withdrawing substituents like the pyridazinone ring influence the reactivity of benzenesulfonyl chloride derivatives in nucleophilic substitution reactions?
Methodological Answer:
- Activation Effects : The pyridazinone group (electron-withdrawing) increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Steric Considerations : The methyl group at the 2-position may hinder access to the sulfonyl chloride, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF or elevated temperatures).
- Experimental Design :
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in different solvents?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) of the S-Cl bond.
- Solvent effects (e.g., ethanol vs. DCM) can be modeled using the PCM (Polarizable Continuum Model).
- MD Simulations :
- Simulate solvation dynamics to predict aggregation tendencies or hydrolysis pathways.
- Validation :
Q. How can researchers resolve contradictions in reported reaction yields for sulfonylation reactions involving sterically hindered benzenesulfonyl chlorides?
Methodological Answer:
- Root-Cause Analysis :
- Purity Assessment : Verify starting material purity via HPLC or GC-MS; impurities like residual moisture can hydrolyze sulfonyl chlorides .
- Solvent Effects : Test solvents with varying polarity (e.g., THF vs. acetonitrile) to optimize nucleophile accessibility.
- Catalyst Screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Case Study :
- For low yields in amidation reactions, pre-activate the sulfonyl chloride with DMAP or use microwave-assisted synthesis to overcome steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
